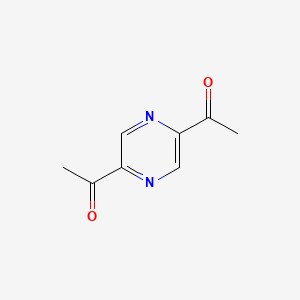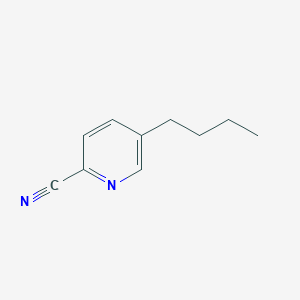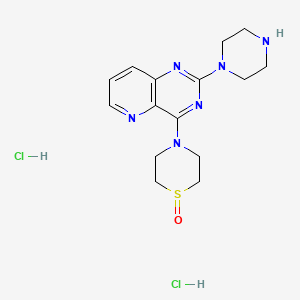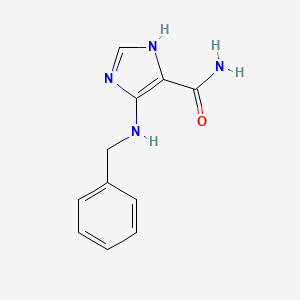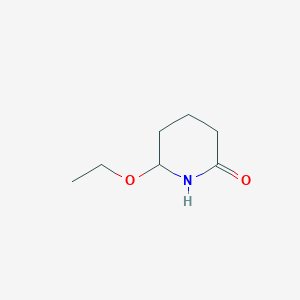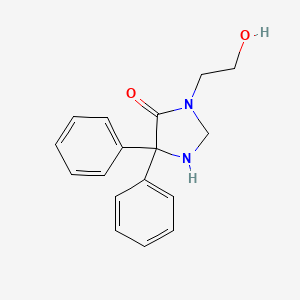
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one, also known as HEDIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a melting point of 232-234°C.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In vitro studies have shown that 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have anti-oxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have a wide range of potential applications in various fields, making it a versatile compound for research. However, one limitation of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one is not fully understood, which can make it difficult to interpret results from experiments involving this compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one. Additionally, the use of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one as a building block for the synthesis of new materials and polymers with unique properties is an area of active research. Finally, the use of 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one as a catalyst for various reactions, including the synthesis of cyclic carbonates, is an area of interest for researchers in the field of catalysis.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In materials science, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been used as a building block for the synthesis of new polymers and materials with unique properties. In catalysis, 3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one has been shown to be an effective catalyst for various reactions, including the synthesis of cyclic carbonates from carbon dioxide and epoxides.
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-12-11-19-13-18-17(16(19)21,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18,20H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHXEQAAFQORNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(C(=O)N1CCO)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302098 | |
| Record name | 3-(2-hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
CAS RN |
39588-45-9 | |
| Record name | NSC148770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-hydroxyethyl)-5,5-diphenylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl imidazo[1,2-a]pyridin-2-ylcarbamate](/img/structure/B3351673.png)

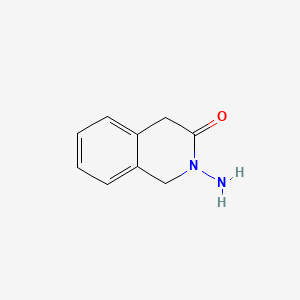
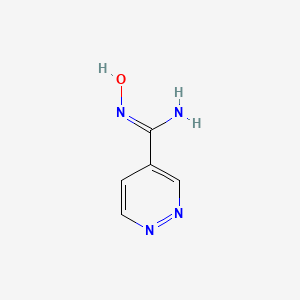

![5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B3351711.png)
